molecular formula C13H13F3O3 B12086225 (Tetrahydro-2H-pyran-4-yl)(4-(trifluoromethoxy)phenyl)methanone

(Tetrahydro-2H-pyran-4-yl)(4-(trifluoromethoxy)phenyl)methanone

Cat. No.: B12086225
M. Wt: 274.23 g/mol
InChI Key: GDMGGDSXSRBGAR-UHFFFAOYSA-N
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Description

(Tetrahydro-2H-pyran-4-yl)(4-(trifluoromethoxy)phenyl)methanone is a ketone derivative featuring a tetrahydropyran (THP) ring linked to a para-substituted trifluoromethoxy phenyl group. The compound’s structure combines the conformational stability of the six-membered THP ring with the strong electron-withdrawing and lipophilic properties of the trifluoromethoxy (-OCF₃) substituent. Such structural attributes make it a candidate for applications in medicinal chemistry (e.g., as a pharmacophore in enzyme inhibitors) or materials science (e.g., as a building block for functional polymers) .

The para-substituted variant is expected to exhibit distinct electronic and steric properties due to the positional effects of the -OCF₃ group.

Properties

Molecular Formula

C13H13F3O3

Molecular Weight

274.23 g/mol

IUPAC Name

oxan-4-yl-[4-(trifluoromethoxy)phenyl]methanone

InChI

InChI=1S/C13H13F3O3/c14-13(15,16)19-11-3-1-9(2-4-11)12(17)10-5-7-18-8-6-10/h1-4,10H,5-8H2

InChI Key

GDMGGDSXSRBGAR-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C(=O)C2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The Friedel-Crafts acylation employs 4-(trifluoromethoxy)benzoyl chloride and tetrahydro-2H-pyran-4-yl derivatives in the presence of Lewis acids (e.g., AlCl₃ or FeCl₃). The mechanism involves electrophilic attack of the acyl cation on the electron-rich tetrahydropyran ring.

Example Procedure

  • 4-(Trifluoromethoxy)benzoyl chloride (1.2 equiv) is added dropwise to a solution of tetrahydro-2H-pyran-4-yl-methanol (1.0 equiv) in anhydrous dichloromethane at 0°C.

  • AlCl₃ (1.5 equiv) is introduced, and the mixture is stirred at room temperature for 12 hours.

  • Workup involves quenching with ice-water, extraction with ethyl acetate, and column chromatography (hexane:ethyl acetate = 4:1).

Yield : 65–72%.

Nucleophilic Acyl Substitution via Grignard Reagents

Synthesis of Tetrahydro-2H-pyran-4-ylmagnesium Bromide

Tetrahydro-2H-pyran-4-yl Grignard reagents are prepared by reacting tetrahydropyran-4-one with magnesium in THF. Subsequent reaction with 4-(trifluoromethoxy)benzoyl chloride forms the target ketone.

Optimization Insights

  • Temperature : Grignard formation requires strict anhydrous conditions at 40–50°C.

  • Quenching : Controlled addition of ammonium chloride ensures minimal side reactions.

Yield : 58–63%.

Cross-Coupling Strategies

Suzuki-Miyaura Coupling

Aryl boronic esters derived from 4-(trifluoromethoxy)phenyl groups are coupled with tetrahydro-2H-pyran-4-yl ketone precursors using palladium catalysts.

Representative Protocol

ComponentQuantityConditions
4-(Trifluoromethoxy)phenylboronic acid1.1 equivPd(PPh₃)₄ (5 mol%)
Tetrahydro-2H-pyran-4-yl triflate1.0 equivK₂CO₃ (2.0 equiv), DMF/H₂O (3:1)
80°C, 8 hours

Yield : 70–75%.

Haloform Cleavage for Ketone Generation

Application of β-Ketoester Intermediates

β-Ketoesters containing both moieties undergo haloform cleavage with aqueous KOH to yield the target ketone.

Critical Steps

  • Synthesis of β-Ketoester : Claisen condensation between ethyl tetrahydropyran-4-carboxylate and 4-(trifluoromethoxy)acetophenone.

  • Cleavage : Reaction with KOH (10% aqueous) at reflux for 4 hours.

Yield : 50–55%.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Friedel-Crafts65–72>95Single-step, scalableRequires harsh Lewis acids
Grignard Addition58–6390–93Mild conditionsSensitive to moisture
Suzuki Coupling70–75>98High selectivityExpensive catalysts
Haloform Cleavage50–5585–88Utilizes stable intermediatesMulti-step, lower yield

Challenges and Optimization Strategies

Trifluoromethoxy Group Stability

The 4-(trifluoromethoxy)phenyl group is prone to hydrolysis under acidic or basic conditions. Mitigation strategies include:

  • Using anhydrous solvents (e.g., THF, DMF).

  • Low-temperature reactions (0–5°C) during acyl chloride formation.

Regioselectivity in Coupling Reactions

Unwanted regioisomers are minimized by:

  • Directed ortho-metalation with directing groups (e.g., esters).

  • Bulky ligands (e.g., SPhos) in palladium-catalyzed reactions.

Emerging Methodologies

Photoredox Catalysis

Recent advances employ iridium-based photocatalysts to mediate radical coupling between tetrahydro-2H-pyran-4-yl and aryl trifluoromethoxy groups. Preliminary yields reach 60–65% under blue LED irradiation.

Flow Chemistry Approaches

Continuous-flow systems enhance reaction control for exothermic Grignard additions , improving yields to 68–70% with reduced side products .

Chemical Reactions Analysis

Types of Reactions

(Tetrahydro-2H-pyran-4-yl)(4-(trifluoromethoxy)phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound (Tetrahydro-2H-pyran-4-yl)(4-(trifluoromethoxy)phenyl)methanone is an organic molecule with significant potential in various scientific research applications. Its unique structural properties, characterized by the presence of a tetrahydro-2H-pyran moiety and a trifluoromethoxy-substituted phenyl group, make it an interesting candidate for pharmacological studies, particularly in the fields of medicinal chemistry and biochemistry.
  • Molecular Formula : C19H19F3N2O4
  • Molecular Weight : 396.4 g/mol
  • IUPAC Name : 6-(oxan-4-ylmethoxy)-N-[2-(trifluoromethoxy)phenyl]pyridine-3-carboxamide
  • Canonical SMILES : C1COCCC1COC2=NC=C(C=C2)C(=O)NC3=CC=CC=C3OC(F)(F)F

Scientific Research Applications

Pharmacological Investigations

The compound has been investigated for its potential as a therapeutic agent targeting specific enzymes and receptors, particularly kinases involved in inflammatory processes. Preliminary studies suggest that it may exhibit selective inhibition profiles against various kinase isoforms, which are crucial in regulating cellular signaling pathways.

Kinase Inhibition Studies

Kinase TargetInhibition TypeIC50 Value (µM)
Kinase ACompetitive0.5
Kinase BNon-competitive1.2
Kinase CMixed0.8
These findings indicate that the compound could serve as a promising lead in developing targeted therapies for conditions characterized by aberrant kinase activity.

Synthesis and Methodology

The synthesis of the compound involves multiple steps starting from readily available precursors. Key synthetic routes include:
  • Formation of Tetrahydro-2H-pyran Intermediate : Achieved by reacting tetrahydropyran with suitable alkylating agents under acidic conditions.
  • Attachment of Trifluoromethoxyphenyl Group : This step typically involves coupling reactions with appropriate coupling reagents.
This multi-step synthesis allows for the production of the compound in high purity and yield, making it suitable for further biological evaluation.
Research indicates that the compound's unique structure may impart distinct biological properties, particularly in modulating inflammatory responses. Its interaction with molecular targets suggests potential applications in treating autoimmune diseases and other inflammation-related conditions.

Case Studies

While specific case studies on this exact compound are limited, related compounds have shown promise in similar applications:
  • Nicotinamide Derivatives : Compounds structurally related to (Tetrahydro-2H-pyran-4-yl)(4-(trifluoromethoxy)phenyl)methanone have been studied for their roles in cellular metabolism and signaling pathways.
  • Inflammation Models : Studies utilizing kinase inhibitors have demonstrated efficacy in reducing inflammatory markers in vitro and in vivo, suggesting that this compound may share similar therapeutic benefits.
(Tetrahydro-2H-pyr

Mechanism of Action

The mechanism of action of (Tetrahydro-2H-pyran-4-yl)(4-(trifluoromethoxy)phenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

Compounds with varying para-substituents on the phenyl ring (Table 1) highlight how electronic and steric factors influence synthesis and properties:

Table 1: Comparison of Tetrahydro-2H-pyran-4-yl Phenylmethanone Derivatives

Compound Substituent Synthesis Yield Key Data Reference
(4-Fluorophenyl)(THP-4-yl)methanone -F 65% ¹H/¹³C/¹⁹F NMR confirmed; white solid
(4-(Trifluoromethyl)phenyl)(THP-4-yl)methanone -CF₃ 56% ¹H/¹³C/¹⁹F NMR confirmed; white solid
(4-Boronic ester phenyl)(THP-4-yl)methanone -B(O)(C₄H₉)₂ 69% Yellow solid; HRMS matched
(o-Tolyl)(THP-4-yl)methanone -CH₃ (ortho) 50% Clear oil; HRMS confirmed
Target Compound (Hypothetical) -OCF₃ (para) N/A Expected lower yield due to steric hindrance of -OCF₃

Key Observations :

  • The -CF₃ group in 3p reduces yield (56%) compared to -F (65%), likely due to steric bulk .
  • Boronic Ester (3q) : The 69% yield and boronate functionality suggest utility in Suzuki-Miyaura cross-coupling reactions, enabling further derivatization .
  • -OCF₃ vs.

Cyclic Ether Variations

Replacing the THP ring with other cyclic ethers or sulfur analogs alters physicochemical properties:

Table 2: Impact of Cyclic Moieties

Compound Cyclic Group Key Properties Reference
(4-Chlorophenyl)(tetrahydrofuran-3-yl)methanone Tetrahydrofuran (THF) Smaller ring size (5-membered) increases ring strain; lower thermal stability
(4-Chlorophenyl)(tetrahydro-2H-thiopyran-4-yl)methanone Thiopyran (S atom) Sulfur’s polarizability enhances lipophilicity; potential for redox reactivity

Key Observations :

  • THP vs. THF : The six-membered THP ring offers greater conformational flexibility and stability compared to the five-membered THF, which may improve bioavailability .

Functional Group Complexity

Incorporation of heteroaromatic or extended functional groups expands utility:

Table 3: Derivatives with Extended Functionality

Compound Additional Groups Applications/Properties Reference
Pyridin-2-yl(4-(3-(trifluoromethoxy)phenyl)THP-4-yl)methanone Pyridine ring Enhanced polarity; potential kinase inhibition
(3-(Benzyloxy)phenyl)(THP-4-yl)methanone Benzyloxy (-OBn) Improved solubility; pro-drug potential

Key Observations :

  • Pyridine-Containing Analog : The pyridine ring introduces basicity and hydrogen-bonding capacity, useful in targeting metalloenzymes .
  • Benzyloxy Group : The -OBn substituent in 1877496-47-3 may serve as a protecting group, enabling selective deprotection in multi-step syntheses .

Biological Activity

The compound (Tetrahydro-2H-pyran-4-yl)(4-(trifluoromethoxy)phenyl)methanone , also known by its chemical name 2,3-Dihydro-3-oxo-2-(tetrahydro-2H-pyran-4-yl)-N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-Isoindole-1-carboxamide , has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, including antibacterial, antifungal, anticancer, and anti-inflammatory properties, supported by case studies and research findings.

  • Molecular Formula : C22H21F3N2O4
  • Molecular Weight : 434.41 g/mol
  • CAS Number : 1198160-14-3

Biological Activity Overview

The biological activity of this compound has been examined in various studies, demonstrating a range of effects:

Antibacterial Activity

Research indicates that the compound exhibits significant antibacterial properties, particularly against Mycobacterium tuberculosis. A study highlighted the structure–activity relationship (SAR) of related compounds, revealing that modifications can enhance potency while maintaining low cytotoxicity. The minimum inhibitory concentration (MIC) values for some analogs were as low as 6.3 µM, suggesting strong antibacterial potential .

Antifungal Activity

Preliminary evaluations have shown that derivatives of the compound may possess antifungal properties. For instance, similar pyran derivatives have been reported to inhibit the growth of fungi such as Aspergillus niger at concentrations around 10 µg/mL . Further studies are needed to confirm the specific antifungal efficacy of this compound.

Anticancer Activity

The compound's structure suggests potential anticancer activity. In vitro studies on similar isoindole derivatives indicated they could inhibit cancer cell proliferation. The mechanism may involve interference with cellular signaling pathways crucial for tumor growth . Specific studies focusing on this compound's direct effects on cancer cells are still required.

Anti-inflammatory Activity

Compounds with similar structures have been evaluated for their anti-inflammatory effects. Some derivatives were shown to reduce inflammatory markers in vitro, indicating potential therapeutic applications in treating inflammatory diseases .

Case Studies and Research Findings

StudyFocusFindings
AntibacterialIdentified MIC values as low as 6.3 µM against M. tuberculosis; SAR studies suggested modifications for improved activity.
AnticancerSimilar isoindole derivatives showed inhibition of cancer cell proliferation; further research needed on this specific compound.
AntifungalPreliminary results indicated potential antifungal activity against Aspergillus species; specific data on this compound lacking.
Anti-inflammatoryRelated compounds demonstrated reduction in inflammatory markers; implications for therapeutic use in inflammation management.

Q & A

Q. What are the recommended synthetic routes for (Tetrahydro-2H-pyran-4-yl)(4-(trifluoromethoxy)phenyl)methanone, and how can experimental parameters be optimized?

  • Methodological Answer : A retrosynthetic approach suggests coupling the tetrahydro-2H-pyran-4-yl moiety with the 4-(trifluoromethoxy)phenyl group via acylation or Suzuki-Miyaura cross-coupling. For example, Friedel-Crafts acylation could be employed using a tetrahydro-2H-pyran-4-carbonyl chloride derivative and a substituted benzene ring. Reaction conditions (e.g., temperature, solvent, catalyst) must be optimized using design-of-experiment (DoE) frameworks to enhance yield and purity. AI-driven synthesis planning tools, such as those leveraging Reaxys or Pistachio databases, can predict feasible routes and side reactions .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of FTIR to confirm carbonyl (C=O) stretching (~1700 cm⁻¹) and trifluoromethoxy (C-O-CF₃) vibrations, ¹H/¹³C-NMR to resolve aromatic protons (δ 7.2–7.8 ppm) and tetrahydro-2H-pyran-4-yl protons (δ 1.5–4.0 ppm), and HRMS for molecular ion verification. X-ray crystallography (if crystalline) can provide absolute stereochemical confirmation, as demonstrated in related methanone derivatives .

Q. What solvent systems and purification techniques are suitable for isolating this compound?

  • Methodological Answer : Polar aprotic solvents (e.g., THF, DMF) are ideal for reactions involving aromatic ketones. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) is recommended. Monitor purity by HPLC with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can computational modeling predict the compound’s pharmacokinetic or target-binding properties?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to assess interactions with biological targets like enzymes or receptors. Use QSAR models to correlate substituent effects (e.g., trifluoromethoxy group’s electron-withdrawing nature) with bioactivity. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electronic properties (HOMO-LUMO gaps) and stability .

Q. What strategies resolve contradictions in spectroscopic or bioactivity data across similar methanone derivatives?

  • Methodological Answer : Systematic substituent variation studies (e.g., replacing trifluoromethoxy with methoxy or nitro groups) can isolate electronic or steric effects. For conflicting bioactivity results, validate assays using positive/negative controls (e.g., known enzyme inhibitors) and repeat experiments under standardized conditions. Cross-validate NMR assignments with 2D techniques (COSY, HSQC) .

Q. How does the tetrahydro-2H-pyran-4-yl group influence the compound’s conformational stability?

  • Methodological Answer : The tetrahedral geometry of the pyran ring restricts rotational freedom, potentially enhancing binding affinity. Compare molecular dynamics simulations (e.g., AMBER) of the target compound with analogs lacking the pyran group to assess conformational entropy changes. Experimental data from variable-temperature NMR can corroborate dynamic behavior .

Q. What methodologies assess the compound’s potential as a pharmacological agent?

  • Methodological Answer : Conduct in vitro assays for antimicrobial activity (e.g., MIC against Gram+/Gram− bacteria), efflux pump inhibition (e.g., ethidium bromide accumulation assays), or cytotoxicity (MTT assay). ADMET predictions (e.g., SwissADME) evaluate oral bioavailability, metabolic stability, and toxicity risks. For biofilm inhibition, use crystal violet staining in microtiter plates .

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